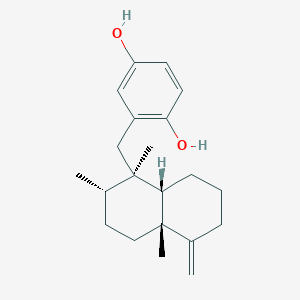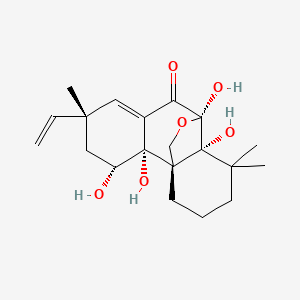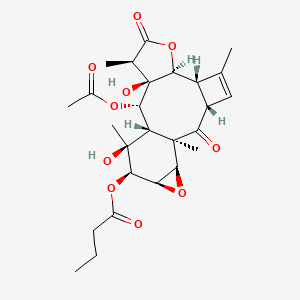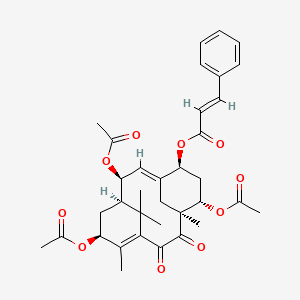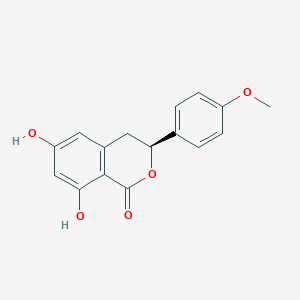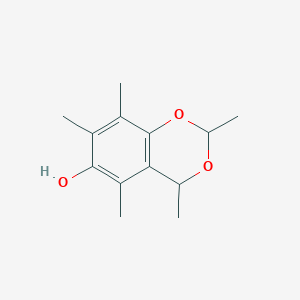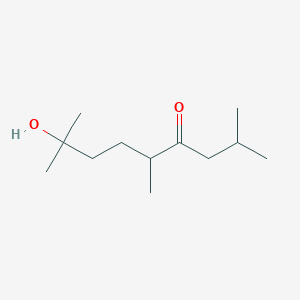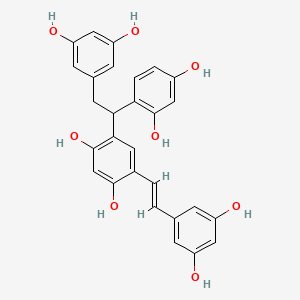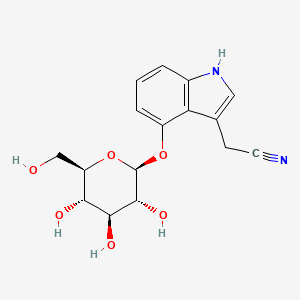
Sinalbin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinalbin b belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. Sinalbin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sinalbin b is primarily located in the membrane (predicted from logP). Outside of the human body, sinalbin b can be found in brassicas, herbs and spices, and white mustard. This makes sinalbin b a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Phytoalexin Activity and Biosynthesis
Sinalbin B is identified as a phytoalexin in white mustard (Sinapis alba), produced in response to biotic and abiotic elicitors. It's also a biosynthetic precursor of sinalbin A, suggesting its role in plant defense mechanisms (Pedras & Zaharia, 2000).
Insect Metabolism and Genetic Modification
In a study involving Pieris rapae caterpillars, sinalbin metabolism was influenced by host plants. It's metabolized differently in transgenic Arabidopsis thaliana and Sinapis species, indicating its role in insect-plant interactions and the effects of genetic modifications (Agerbirk et al., 2007).
Evolution and Nitrile Degrading Enzymes
Sinalbin's occurrence in Sinapis species was studied alongside nitrile-degrading enzymes. The evolution of sinalbin and its interaction with specific enzymes in plants shows its role in the complex biochemical processes of plant species (Agerbirk et al., 2008).
Supercritical Fluid Chromatography Analysis
Sinalbin's degradation was analyzed using supercritical fluid chromatography, providing insights into its stability and transformation products, relevant for food science and biochemistry research (Buskov et al., 2000).
Metabolic Profiling in Arabidopsis
Research on Arabidopsis seedlings treated with sinalbin under sulfur-deficient conditions revealed its impact on plant metabolism and growth. This study is significant for understanding plant nutrient uptake and secondary metabolism (Zhang et al., 2011).
Large-Scale Purification
A study demonstrated the efficient large-scale purification of sinalbin from white mustard seeds. This is crucial for its use in pharmacological studies and industrial applications (Toribio et al., 2009).
In Vivo Metabolism and Bioavailability
Sinalbin's bioavailability and metabolism were explored in pigs, revealing its absorption and transformation in the liver. This research is significant for understanding the nutritional and health implications of sinalbin consumption (Sørensen et al., 2016).
Degradation Products in Food Products
A study on the degradation products of sinalbin in mustard paste provides insights into its stability and transformation in food products, relevant for food science and technology (Paunovic et al., 2012).
Eigenschaften
Produktname |
Sinalbin B |
|---|---|
Molekularformel |
C12H12N2OS2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
9-methoxy-2-methylsulfanyl-4H-[1,3]thiazino[6,5-b]indole |
InChI |
InChI=1S/C12H12N2OS2/c1-15-14-10-6-4-3-5-8(10)9-7-13-12(16-2)17-11(9)14/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
JCYHQSOLTRRNNC-UHFFFAOYSA-N |
Kanonische SMILES |
CON1C2=CC=CC=C2C3=C1SC(=NC3)SC |
Synonyme |
sinalbin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



